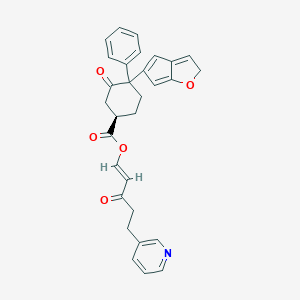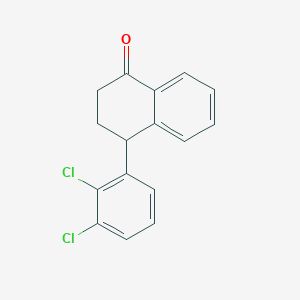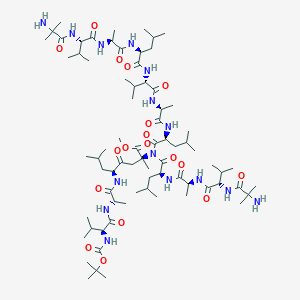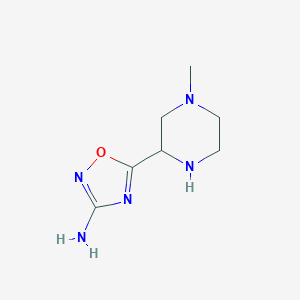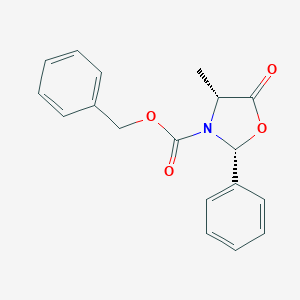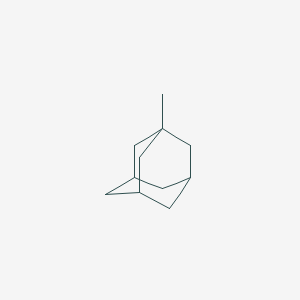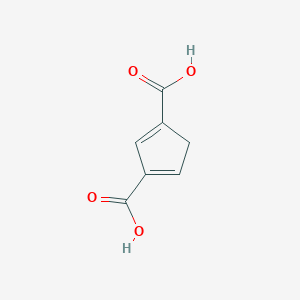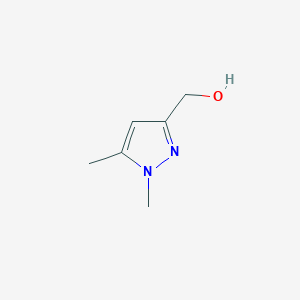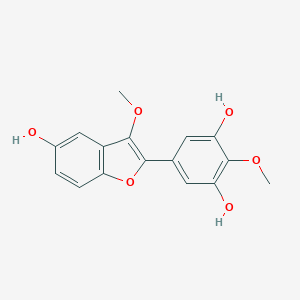
Gnetifolin A
Vue d'ensemble
Description
Gnetifolin A is a natural product used for research related to life sciences . It is a natural compound derived from Gnetum plant species and is widely used in the research of cancer and neurodegenerative diseases .
Molecular Structure Analysis
Gnetifolin A has a molecular formula of C16H14O6 . It’s a type of stilbene, which are compounds that have the core structure of 1,1′-(ethene-1,2-diyl)dibenzene . The structure of a similar compound, Gnetifolin M, has been determined to be 2-(5′-methoxy-3′-hydroxyphenyl)-4-hydroxybenzofuran .Physical And Chemical Properties Analysis
Gnetifolin A has a molecular weight of 302.28 g/mol . It’s recommended that it be stored at -20°C for long-term storage .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Gnetifolin A, isolated from various Gnetum species, has been studied for its anti-inflammatory properties. For instance, a study identified a compound from Gnetum parvifolium that showed significant anti-inflammatory activity, inhibiting the expression of IL-1β in THP-1 cells (Tian et al., 2017). Similarly, other Gnetum-derived compounds have demonstrated moderate inhibitory activities on TNF-alpha, a critical factor in inflammatory processes (Yao, Lin, & Wang, 2006).
Neuroprotection
Research has highlighted the neuroprotective potential of Gnetifolin A and related compounds. A study on Gnetum africanum isolated stilbenoid glucosides that showed significant chelation of Fe(II), a metal ion implicated in Alzheimer’s disease, indicating potential therapeutic applications in neurodegenerative disorders (Gabaston et al., 2020).
Antioxidant Properties
The antioxidant activities of Gnetifolin A and its derivatives have been extensively studied. For instance, an investigation into the antioxidant activities of different parts of Gnetum gnemon revealed that certain extracts, including gnetifolin E and gnetin C, showed significant radical scavenging abilities (Wazir et al., 2011). This suggests potential applications in combating oxidative stress-related diseases.
Safety And Hazards
Propriétés
IUPAC Name |
5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEHKJSYOQDIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160199 | |
| Record name | Gnetifolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gnetifolin A | |
CAS RN |
137476-72-3 | |
| Record name | Gnetifolin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gnetifolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



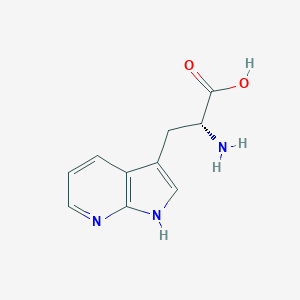
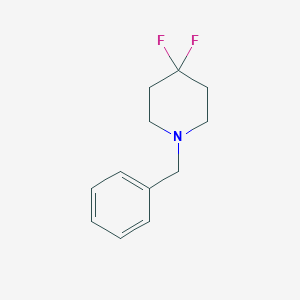
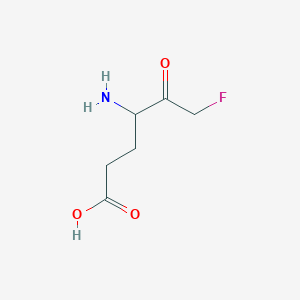
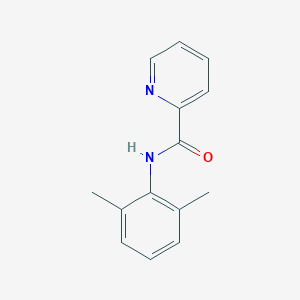
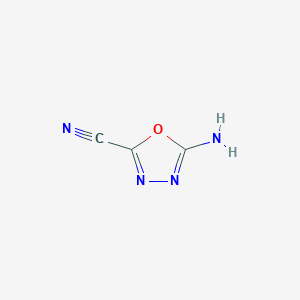
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
